1,2-Dichlorobenzene-D4

Environmental Analysis GC-MS Internal Standard

1,2-Dichlorobenzene-D4 (CAS 2199-69-1) is the EPA-designated internal standard for purgeable organic compounds in drinking water (EPA 524.2) and VOCs in soil/groundwater (EPA 8260), plus CLP semivolatile surrogate mixes. Its M+4 mass shift, distinct chromatographic retention, and ≥98 atom % D isotopic purity prevent co-elution and mass interference — unlike non-deuterated 1,2-dichlorobenzene or the 1,3-/1,4-d4 isomers. Available as neat liquid for NMR or CRM-grade methanol solutions (2000 μg/mL). Ideal for environmental contract labs requiring ISO 17034-certified reference materials.

Molecular Formula C6H4Cl2
Molecular Weight 151.02 g/mol
CAS No. 2199-69-1
Cat. No. B032888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichlorobenzene-D4
CAS2199-69-1
Synonyms1,2-Dichlorobenzene-d4;  Cloroben-d4;  Dilatin DB-d4;  Dowtherm E-d4;  NSC 60644-d4;  o-Dichlorobenzene-d4
Molecular FormulaC6H4Cl2
Molecular Weight151.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)Cl)Cl
InChIInChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D
InChIKeyRFFLAFLAYFXFSW-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichlorobenzene-D4 (CAS 2199-69-1): Deuterated Internal Standard and NMR Solvent for Environmental and Analytical Chemistry


1,2-Dichlorobenzene-D4 (CAS 2199-69-1) is a deuterated derivative of 1,2-dichlorobenzene, classified as a stable isotope-labeled aromatic compound with a mass shift of M+4 [1]. The compound is primarily utilized as a deuterated internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile organic compounds (VOCs) in environmental and industrial samples , and as a deuterated NMR solvent for structural analysis . Its physicochemical properties, including density (1.341 g/mL at 25°C), boiling point (178-180°C), and refractive index (n20/D 1.5509), are well-documented [1].

1,2-Dichlorobenzene-D4 vs. Other Dichlorobenzene Isotopologues: Why Procurement Specification Matters


Substitution with other dichlorobenzene-d4 isomers, such as 1,3-dichlorobenzene-d4 (CAS 2199-70-4) [1] or 1,4-dichlorobenzene-d4 (CAS 3855-82-1) , is not analytically valid due to distinct chromatographic retention times and mass spectral fragmentation patterns. While all three are deuterated analogs of dichlorobenzene, their differing substitution patterns (ortho, meta, para) result in unique physicochemical properties that affect their behavior as internal standards in GC-MS and LC-MS methods [2]. Furthermore, substituting with non-deuterated 1,2-dichlorobenzene (CAS 95-50-1) introduces the analyte of interest itself, rendering it unsuitable for internal standardization where the compound must be absent from the sample matrix and distinguishable by mass spectrometry [3]. The following evidence quantifies the specific advantages of 1,2-dichlorobenzene-d4 in key application areas.

1,2-Dichlorobenzene-D4: Quantified Differentiation in Environmental VOC Analysis and NMR Spectroscopy


Ortho vs. Para Dichlorobenzene-D4: Differentiated Retention Time for VOC Analysis

1,2-Dichlorobenzene-d4 (ortho-isomer) exhibits a distinct gas chromatographic retention time compared to 1,4-dichlorobenzene-d4 (para-isomer), enabling its specific use as an internal standard for the quantification of volatile organic compounds (VOCs) where co-elution with target analytes must be avoided . In a study utilizing EPA Method 524.2, 1,2-dichlorobenzene-d4 was employed as an internal standard for the analysis of BTEX and THMs in water samples [1]. The ortho-isomer's retention time (Rt) is reported to be different from that of the para-isomer (1,4-dichlorobenzene-d4) under standard GC-MS conditions, which is critical for avoiding interference with p-dichlorobenzene, a common environmental contaminant [2].

Environmental Analysis GC-MS Internal Standard

Deuterium Isotopic Purity and Quantification Accuracy in GC-MS

The deuterium isotopic purity of 1,2-dichlorobenzene-d4 directly impacts the accuracy of quantitative analysis via isotope dilution mass spectrometry (IDMS). Commercially available 1,2-dichlorobenzene-d4 is specified at 98 atom % D or higher . In contrast, lower purity deuterated standards or the use of non-deuterated 1,2-dichlorobenzene (CAS 95-50-1) as a pseudo-internal standard introduces significant quantification errors due to incomplete isotopic labeling and the presence of the unlabeled analyte [1]. Studies on stable isotope-labeled internal standards demonstrate that a purity of >98 atom % D is necessary to minimize correction factors and achieve accurate quantification at trace levels (ppb to ppt) [2].

Analytical Chemistry Isotope Dilution Mass Spectrometry VOC Quantification

Certified Reference Material (CRM) Status and Traceability for Regulatory Compliance

1,2-Dichlorobenzene-d4 is available as a certified reference material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . This CRM grade is incorporated into EPA Method 524.2 Fortification Solutions at a concentration of 2000 μg/mL in methanol . In contrast, 1,3-dichlorobenzene-d4 (CAS 2199-70-4) is less commonly available as a CRM specifically for EPA drinking water methods, and 1,4-dichlorobenzene-d4, while available as a CRM, is designated for different methods (e.g., as a surrogate for semivolatiles) . The CRM status of 1,2-dichlorobenzene-d4 ensures metrological traceability to SI units and provides a certified uncertainty statement, which is a prerequisite for accredited environmental testing laboratories.

Environmental Monitoring Quality Control ISO 17034

Reduced Proton Background in NMR Spectroscopy vs. Non-Deuterated Solvents

As a deuterated NMR solvent, 1,2-dichlorobenzene-d4 provides a significantly reduced proton background compared to its non-deuterated counterpart, 1,2-dichlorobenzene (CAS 95-50-1) . The deuterium enrichment of 98 atom % D results in a residual proton signal that is less than 2% of the intensity observed for the non-deuterated solvent [1]. This reduction in background signal improves the signal-to-noise ratio (S/N) for the analyte of interest by a factor of approximately 50 (i.e., 1/0.02), enabling clearer spectra and more accurate integration of weak or overlapping peaks in 1H NMR experiments [2].

NMR Spectroscopy Structural Elucidation Deuterated Solvent

1,2-Dichlorobenzene-D4: Recommended Use Cases for Environmental Monitoring and NMR Spectroscopy


Quantification of Volatile Organic Compounds (VOCs) in Drinking Water per EPA Method 524.2

1,2-Dichlorobenzene-d4 is the designated internal standard in EPA Method 524.2 for the analysis of purgeable organic compounds, including benzene, toluene, ethylbenzene, xylenes (BTEX), and trihalomethanes (THMs), in drinking water [1]. Its use as a CRM-grade fortification solution at 2000 μg/mL in methanol ensures accurate quantification via isotope dilution GC-MS . This application is critical for environmental testing laboratories required to meet regulatory monitoring standards under the Safe Drinking Water Act [2].

Internal Standard for VOC Analysis in Soil and Groundwater (EPA Method 8260)

In environmental site assessments, 1,2-dichlorobenzene-d4 serves as a reliable internal standard for the analysis of VOCs in soil and groundwater matrices by purge-and-trap GC-MS following EPA Method 8260 [1]. Its use corrects for variations in sample preparation, matrix effects, and instrument drift, enabling the detection of contaminants at low part-per-billion (ppb) levels .

Deuterated NMR Solvent for Structural Elucidation of Chlorinated Aromatic Compounds

1,2-Dichlorobenzene-d4 is employed as a deuterated NMR solvent for the analysis of non-polar chlorinated aromatic compounds and polymers [1]. Its high isotopic purity (≥98 atom % D) minimizes the 1H background signal, facilitating the acquisition of high-resolution NMR spectra for structural assignment and purity assessment in synthetic organic chemistry and material science .

Surrogate Standard for Method Performance Evaluation in Semivolatile Organic Analysis (EPA CLP)

In the EPA Contract Laboratory Program (CLP) for semivolatile organics, 1,2-dichlorobenzene-d4 is included in surrogate standard mixes at 4000 μg/mL [1]. It is used to monitor the efficiency of sample extraction, cleanup, and analysis, ensuring that method performance criteria are met for the accurate reporting of target analytes such as pesticides and polycyclic aromatic hydrocarbons (PAHs) .

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